2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a fluorinated pyridine derivative. The presence of the trifluoromethyl group and the cyano group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where pyridines containing leaving groups such as halides or sulfonates are reacted with nucleophiles like metal fluorides or hydrofluoric acid . Another method involves the radical trifluoromethylation of carbon-centered radical intermediates .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of reaction control, safety, and scalability. The use of efficient fluorinating reagents and reliable fluorination technology is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to amines or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group or other substituents can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Typical nucleophiles include metal fluorides, hydrofluoric acid, and tetrabutylammonium fluoride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated pyridine derivatives .
Scientific Research Applications
2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism by which 2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, being a strong electron-withdrawing substituent, can influence the compound’s reactivity and binding affinity to biological targets. This can result in modulation of enzyme activity, receptor binding, or other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Fluoropyridine
Uniqueness
2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the presence of both the trifluoromethyl group and the cyano group, which impart distinct chemical and physical properties. These substituents enhance the compound’s stability, reactivity, and potential biological activity compared to other fluorinated pyridines .
Properties
IUPAC Name |
2-(dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3/c1-21(2)14-11(9-19)12(15(16,17)18)8-13(20-14)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMHFHIEGRYJPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.